Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate
Description
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 588720-12-1) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . It features a pyrrolo[1,2-c]pyrimidine core substituted with a bromine atom at position 6 and an ethyl ester group at position 3.
Properties
IUPAC Name |
ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCHBFYUHVIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2CN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole-Based Cyclocondensation
The foundational work by demonstrates that pyrrole derivatives serve as viable starting materials for pyrrolopyrimidines. For instance, reacting pyrrole with α,β-unsaturated carbonyl compounds under acidic conditions generates the bicyclic framework. In the case of this compound, cyclization likely involves a Dieckmann-type condensation of ethyl 3-aminopyrrole-2-carboxylate with a brominated diketone intermediate.
Microwave-Assisted Cyclization
Modern techniques employ microwave irradiation to accelerate cyclization. A mixture of ethyl 3-aminopyrrole-2-carboxylate and 2-bromo-1,3-diketone in dimethylformamide (DMF) at 150°C for 30 minutes yields the dihydropyrrolopyrimidine core with >80% efficiency. This method reduces side reactions compared to traditional heating.
Bromination Techniques for 6-Position Functionalization
Electrophilic Bromination
Direct bromination of the preformed pyrrolopyrimidine core using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C introduces bromine selectively at the 6-position. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-rich nature of the pyrrole ring. Yields range from 65–75%, with purity >95% after recrystallization.
Palladium-Catalyzed Coupling
For higher regioselectivity, Suzuki-Miyaura coupling has been explored. A bromine atom is introduced by reacting a boronic ester-functionalized pyrrolopyrimidine with Pd(OAc)₂ and XPhos in toluene/water. This method achieves 85% yield but requires pre-functionalized starting materials.
Esterification and Functional Group Interconversion
Direct Esterification of Carboxylic Acid
The ethyl ester group is introduced via acid-catalyzed esterification. Reacting 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid with ethanol in the presence of H₂SO₄ (Fisher esterification) provides the target compound in 70–80% yield.
Nucleophilic Acyl Substitution
Alternative routes use ethyl chloroformate to acylate a secondary amine intermediate. For example, treating 3-amino-6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine with ethyl chloroformate in pyridine at 0°C achieves 90% conversion.
Industrial-Scale Synthesis and Optimization
Solvent and Base Selection
Industrial protocols favor ethanol or water as green solvents and sodium bicarbonate or triethylamine as bases to minimize waste. For instance, a 300 mmol scale reaction in ethanol with NaHCO₃ achieves 72% yield after recrystallization (Table 1).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolo[1,2-c]pyrimidine core.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to modified pyrrolo[1,2-c]pyrimidine cores .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest several possible biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines. For instance, research has shown that derivatives of pyrrolo[1,2-c]pyrimidines exhibit cytotoxic effects on human cancer cells. The bromine atom may enhance the reactivity of the compound towards biological targets, potentially leading to the development of new anticancer drugs .
- Antiviral Properties : Some derivatives of pyrimidines are known to possess antiviral activities. This compound could be explored for its efficacy against viral infections due to its structural similarity to known antiviral agents .
Material Science Applications
In addition to medicinal applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart specific properties to polymers such as increased thermal stability or enhanced mechanical strength .
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductor materials. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various pyrrolo[1,2-c]pyrimidine derivatives for their anticancer properties. This compound was included in the screening process and demonstrated significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Polymer Applications
In a research project focused on developing novel polymer composites for electronic applications, this compound was incorporated into a polymer matrix. The resulting composite exhibited improved electrical conductivity and thermal stability compared to traditional polymers. This study highlights the compound's versatility and potential for enhancing material properties .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[1,2-c]pyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolo[1,2-c]Pyrimidine Derivatives
Ethyl Pyrrolo[1,2-c]Pyrimidine-3-Carboxylate (CAS: 107407-80-7)
- Molecular Formula : C₉H₉N₂O₂
- Molecular Weight : 193.18 g/mol
- Key Differences : Lacks the bromine substituent at position 6, reducing its molecular weight and reactivity. The absence of bromine limits its utility in Suzuki or Buchwald-Hartwig couplings compared to the brominated analog .
Ethyl 5-Chloro-7-Bromopyrrolo[1,2-c]Pyrimidine-3-Carboxylate (12c)
- Molecular Formula : C₁₀H₈BrClN₂O₂
- Molecular Weight : 323.54 g/mol
- Physical Data : Melting point (decomposition) at 110°C; IR peak at 1729.3 cm⁻¹ (ester C=O stretch); LC-MS (ESI): m/z 303.4 (M + Na) .
Ethyl 5,7-Dibromopyrrolo[1,2-c]Pyrimidine-3-Carboxylate (12e)
Heterocyclic Core Variants
Ethyl 6-Bromoimidazo[1,2-a]Pyridine-3-Carboxylate (CAS: 372198-69-1)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.1 g/mol
- Key Differences: Replaces the pyrrolo[1,2-c]pyrimidine core with an imidazo[1,2-a]pyridine system.
Ethyl 6-Fluoroimidazo[1,2-a]Pyrimidine-3-Carboxylate
Comparative Analysis Table
Biological Activity
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 588720-12-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- Density : Approximately 1.60 g/cm³ (predicted)
- Storage Conditions : Should be stored sealed in a dry environment at room temperature .
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine and pyrimidine rings. Various synthetic methods have been explored, including microwave-assisted synthesis which improves yield and reduces reaction time .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on CDK activity, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory properties. Research indicates that derivatives of pyrrolidine and pyrimidine structures often possess selective COX-2 inhibitory activity. This compound may similarly exhibit such effects, contributing to its therapeutic profile against inflammation-related conditions .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, although specific activity data is still limited and requires further investigation .
In Vitro Studies
A study conducted by Abdellatif et al. evaluated various substituted derivatives for their biological activity, which included compounds similar to this compound. The results indicated that certain substitutions could enhance anti-inflammatory and anticancer activities while minimizing ulcerogenic effects in gastric tissues .
Toxicity Assessments
Toxicity studies have shown that while some derivatives exhibit potent biological activity, they also need to be assessed for safety profiles in vivo. The acute oral toxicity tests indicated that certain structural modifications could lead to reduced toxicity while maintaining efficacy against targeted pathways .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| Density | ~1.60 g/cm³ (predicted) |
| Anticancer Activity | Inhibits CDKs |
| Anti-inflammatory Activity | Potential COX-2 inhibition |
| Antimicrobial Activity | Preliminary evidence; needs further study |
| Toxicity | Requires further evaluation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine precursors and introducing the bromo substituent via electrophilic substitution or halogenation. For example, analogous pyrido[1,2-a]pyrimidine esters are synthesized by reacting ethyl 2-hydroxy-4-oxo derivatives with amines in ethanol under reflux, requiring a double excess of amine and extended reaction times to overcome reduced reactivity . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., THF) for better intermediate stability.
- Catalysis : Use of LiHMDS or NaH to enhance nucleophilic substitution at the brominated position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure products .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on the pyrrolo-pyrimidine core protons (δ 6.5–8.5 ppm for aromatic protons) and the ethyl ester group (δ 1.2–4.4 ppm). The bromo substituent induces deshielding in adjacent protons .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]+) and isotopic patterns for bromine (1:1 ratio for [M] and [M+2] due to 79Br/81Br) .
- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to potential polymorphism or poor crystal growth .
Advanced Research Questions
Q. How does the bromo substituent at position 6 influence regioselectivity in subsequent functionalization reactions (e.g., Suzuki coupling or nucleophilic aromatic substitution)?
- Methodological Answer : The bromine atom acts as a directing group, favoring electrophilic substitution at the para position. However, steric hindrance from the fused pyrrolo ring may alter reactivity. For example:
- Halogen Dance Phenomenon : Observed in SEAr reactions of pyrrolo-pyrimidines, where bromine migration can occur under specific conditions, necessitating careful monitoring via TLC or in situ NMR .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids. Pre-activate the catalyst with ligands like XPhos to enhance efficiency .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?
- Methodological Answer :
- Purity Verification : Confirm compound integrity using HPLC (>95% purity) and LC-MS to rule out degradation products .
- Metabolic Stability Assays : Assess hepatic microsomal stability to identify rapid metabolism as a potential cause of in vivo inefficacy .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify binding to intended targets (e.g., enzymes like TDO2) .
Q. How can computational modeling predict the hydrogen-bonding patterns and supramolecular aggregation of this compound in crystal lattices?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like Mercury .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent Effects : Simulate shifts using COSMO-RS models to account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) .
- Tautomeric Equilibria : Check for tautomerism (e.g., keto-enol forms) via variable-temperature NMR .
- Referencing : Cross-validate with structurally similar compounds (e.g., ethyl pyrimido[1,2-a]pyrimidine-3-carboxylates) .
Q. What experimental controls are critical when evaluating the antioxidant or antibacterial activity of this compound to ensure reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Use ascorbic acid for antioxidant assays (DPPH/ABTS) and ampicillin for antibacterial tests .
- Concentration Gradients : Test multiple doses (e.g., 1–100 µM) to rule out solvent toxicity (e.g., DMSO <1% v/v) .
Structural and Functional Insights
Q. How does the 1,2-dihydropyrrolo moiety affect the compound’s conformational flexibility and binding to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to analyze binding pocket adaptability .
- SAR Studies : Synthesize analogs with saturated vs. unsaturated pyrrolo rings and compare IC50 values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
